molecular formula C4H9ClFNO2 B6250441 methyl (2S)-2-amino-3-fluoropropanoate hydrochloride CAS No. 60644-02-2

methyl (2S)-2-amino-3-fluoropropanoate hydrochloride

Cat. No.: B6250441
CAS No.: 60644-02-2
M. Wt: 157.6
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Description

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride (CAS 4584-49-0) is a fluorinated amino acid derivative with a molecular formula of C₄H₇FNO₂·HCl and a molecular weight of 154.21 g/mol . The compound features a chiral center at the second carbon (S-configuration), a fluorine substituent at the third carbon, and a methyl ester group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. Its structural uniqueness lies in the fluorine atom, which influences electronic properties, metabolic stability, and intermolecular interactions .

Properties

CAS No.

60644-02-2

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-fluoropropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-fluoropropanoic acid and methanol.

    Esterification: The (S)-2-amino-3-fluoropropanoic acid is esterified with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form methyl (2S)-2-amino-3-fluoropropanoate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is (S)-2-amino-3-fluoropropanoic acid.

Scientific Research Applications

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of fluorinated amino acid esters. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride C₄H₇FNO₂·HCl -F at C3, -COOCH₃, HCl salt 154.21 Organic synthesis, drug intermediates
Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride C₇H₁₄ClNO₂ -CH(CH₃)₂ at C3, HCl salt 195.65 Peptidomimetic protease inhibitors
Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride C₅H₁₂ClNO₃ -OCH₃ at C2, HCl salt 169.61 Bioactive molecule synthesis
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride C₉H₁₀Cl₂FNO₂ Aromatic Cl/F substitution 254.08 Targeted drug discovery
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride C₇H₁₂ClF₂NO₂ Difluorocyclopropyl at C3 223.63 High-strain ring systems in drug design

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Fluorine vs. Aliphatic vs. Aromatic Fluorine: The aliphatic fluorine in the target compound (C₄H₇FNO₂·HCl) provides electronic modulation without steric bulk, unlike the aromatic Cl/F substitution in C₉H₁₀Cl₂FNO₂, which introduces π-π stacking capabilities for receptor binding .

Steric and Conformational Differences The dimethylbutanoate group in C₇H₁₄ClNO₂ adds steric hindrance, limiting conformational flexibility compared to the single fluorine in the target compound. This makes the dimethyl variant more suited for rigid enzyme active sites . The difluorocyclopropyl group in C₇H₁₂ClF₂NO₂ introduces ring strain, enhancing reactivity in cycloaddition reactions, but reduces solubility compared to the linear fluoropropanoate chain .

Pharmacological and Synthetic Utility The target compound’s balance of hydrophilicity (from HCl salt) and lipophilicity (from fluorine) makes it ideal for prodrug formulations. In contrast, C₉H₁₀Cl₂FNO₂’s aromatic substituents are tailored for CNS-targeted therapies . The methoxy variant (C₅H₁₂ClNO₃) is less electronegative, favoring nucleophilic reactions in peptide coupling, whereas the fluorine in the target compound enhances oxidative stability .

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